molecular formula C19H11Cl4N3 B2701639 5,6-dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 337920-70-4

5,6-dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No.: B2701639
CAS No.: 337920-70-4
M. Wt: 423.12
InChI Key: IEIIVLFPSZWMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS 303144-81-2) is a synthetic small molecule with a molecular weight of 423.12 g/mol and a molecular formula of C19H11Cl4N3. It is part of the benzimidazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles and structural similarity to naturally occurring purine bases, which facilitates interaction with biological polymers . This specific derivative is designed for research applications in drug discovery and pharmacological profiling. Benzimidazole derivatives are extensively investigated as versatile scaffolds for developing novel therapeutic agents . Scientific literature indicates that structural modifications at the N1, C2, C5, and C6 positions of the benzimidazole core, as seen in this compound, significantly influence its bioactivity and binding affinity . Reported research areas for analogous compounds include anti-inflammatory and anticancer investigations. Such compounds may act through mechanisms such as cyclooxygenase (COX) inhibition, which is crucial in the inflammatory prostaglandin pathway, or by targeting protein kinases and tubulin polymerases involved in uncontrolled cell proliferation . Researchers can utilize this compound as a key intermediate or precursor for further chemical diversification, or as a pharmacological tool for probing biological pathways. This product is intended for use in laboratory research only and is not classified as a drug, cosmetic, or food additive. It is provided strictly For Research Use Only (RUO). It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical uses. Handling should be performed exclusively by qualified professionals in a controlled laboratory environment.

Properties

IUPAC Name

5,6-dichloro-1-[(2-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3/c20-13-6-2-1-4-11(13)10-26-17-9-15(22)14(21)8-16(17)25-19(26)12-5-3-7-24-18(12)23/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIIVLFPSZWMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Chlorination: Introduction of chlorine atoms at specific positions on the benzimidazole ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Substitution Reactions: The chlorobenzyl and chloropyridinyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the pyridine ring.

    Reduction: Reduction reactions could potentially target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine-substituted positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including 5,6-dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole. Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, its derivatives have shown promising results against the MDA-MB-231 breast cancer cell line, with IC50 values indicating significant cytotoxicity at low concentrations .

Antifungal and Antibacterial Properties

The compound has also been evaluated for its antifungal and antibacterial activities. In vitro studies demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values comparable to standard antibiotics . Furthermore, moderate antifungal activity was observed against Candida albicans and Aspergillus niger, suggesting its potential utility in treating fungal infections .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

StudyFocusFindings
Anticancer ActivityExhibited significant antiproliferative activity against MDA-MB-231 cells with an IC50 value of 16.38 μM.
Antifungal ActivityShowed moderate antifungal activity against Candida albicans and Aspergillus niger with MIC values of 64 μg/mL.
Mechanistic InsightsHighlighted the compound's ability to disrupt cellular processes in both cancerous and microbial cells.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The presence of chlorine atoms may enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound are best understood through comparisons with analogs (Table 1). Key differences include substituent positions, halogen types, and additional functional groups, which influence physicochemical properties and biological activity.

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Differences XLogP3/LogP
5,6-Dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (Target Compound) 337920-70-4 C₁₉H₁₁Cl₃N₃ 423.1 Reference compound 6.5
5,6-Dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole 337920-69-1 C₁₉H₁₁Cl₄N₃ 423.12 3-chlorobenzyl vs. 2-chlorobenzyl N/A
2-(2-Chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-benzimidazole 338411-25-9 C₁₉H₁₂ClFN₃ 347.77 2-fluorobenzyl vs. 2-chlorobenzyl N/A
1-Allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole 337920-67-9 C₁₅H₁₀Cl₃N₃ 338.6 Allyl group instead of 2-chlorobenzyl N/A
5-[5,6-Dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone 338774-04-2 C₁₉H₁₂Cl₃N₃O 404.68 Pyridinone replaces pyridinyl N/A
1-Benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole 337920-59-9 C₂₁H₁₈ClN₃ 347.84 Methyl groups at 5,6 positions; benzyl N/A

Structural and Functional Insights

Substituent Position Sensitivity :

  • The 2-chlorobenzyl group in the target compound may confer distinct steric or electronic interactions compared to the 3-chlorobenzyl analog (CAS 337920-69-1). For example, the 2-chloro position could enhance binding affinity in enzyme pockets due to proximity to the benzimidazole core .

Halogen Replacement (F vs. Cl): Replacing the 2-chlorobenzyl group with 2-fluorobenzyl (CAS 338411-25-9) introduces a smaller, more electronegative substituent.

Pyridinyl vs. Pyridinone: The pyridinone analog (CAS 338774-04-2) replaces a chlorine atom with a ketone oxygen, increasing polarity (lower LogP) and hydrogen-bonding capacity. This modification could enhance solubility but reduce membrane permeability .

Alkyl vs. Aromatic Substituents :

  • The allyl-substituted compound (CAS 337920-67-9) lacks the benzyl aromatic ring, which may reduce π-π stacking interactions but increase conformational flexibility. Such changes could impact pharmacokinetic properties like bioavailability .

Methyl Group Effects :

  • The 5,6-dimethyl analog (CAS 337920-59-9) demonstrates how methyl groups increase steric bulk and lipophilicity. While this might improve metabolic stability, it could also hinder binding to planar active sites .

Biological Activity

5,6-Dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS No. 337920-70-4) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H11Cl4N3
  • Molecular Weight : 423.12 g/mol
  • Structural Characteristics : The compound features a benzimidazole core substituted with multiple chlorine atoms and a chlorobenzyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of 5,6-dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit anti-inflammatory effects primarily through interactions with various receptors such as transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors . The structural modifications in the benzimidazole core significantly influence the potency and selectivity of these compounds against cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes.

Anticancer Properties

Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated effectiveness against various cancer types by targeting specific kinases involved in cell signaling pathways . The modification of the benzimidazole structure can enhance its affinity for these targets.

Structure-Activity Relationship (SAR)

The SAR analysis of 5,6-dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole reveals that:

  • Chlorine Substituents : The presence of chlorine atoms at positions 5 and 6 enhances the compound's interaction with biological targets.
  • Chlorobenzyl Group : This group is essential for improving lipophilicity and cellular uptake, which are crucial for biological activity.
PositionSubstituentEffect on Activity
5ClIncreases potency
6ClIncreases potency
1(2-Chlorobenzyl)Enhances cellular uptake
2(2-Chloro-3-pyridinyl)Improves receptor interaction

Case Studies

Several case studies illustrate the efficacy of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited COX-2 activity with a selectivity index comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cancer Cell Lines : Research involving various cancer cell lines indicated that this benzimidazole derivative exhibited cytotoxic effects, leading to apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
  • Animal Models : In vivo studies have shown promising results in reducing tumor growth in xenograft models when treated with this compound, suggesting its potential as an anticancer therapeutic agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5,6-dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, and how can reaction yields be optimized?

Answer:
The compound is synthesized via alkylation of 5,6-dichloro-2-substituted benzimidazole precursors with substituted benzyl halides. Key steps include:

  • Alkylation conditions : Use substituted benzyl halides (e.g., 2-chlorobenzyl chloride) in polar aprotic solvents like DMF or ethanol under reflux (70–90°C) with a base (e.g., K₂CO₃) to deprotonate the benzimidazole nitrogen .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Yields typically range from 59% to 65% for analogous compounds .
  • Optimization : Pre-activation of the benzimidazole precursor with NaH or KH enhances nucleophilicity, while controlled stoichiometry (1:1.2 ratio of benzimidazole to benzyl halide) minimizes side reactions .

Basic: Which spectroscopic and thermal characterization techniques are critical for confirming the structure and stability of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridinyl and benzyl groups) .
    • IR : Detect C-Cl stretches (~750 cm⁻¹) and benzimidazole ring vibrations (~1600 cm⁻¹) .
    • ESI-MS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .
  • Thermal Analysis :
    • TGA/DTA : Assess decomposition thresholds (e.g., onset ~250°C for related benzimidazoles) and identify stable phases under heating .

Advanced: How do substituent positions (e.g., 5,6-dichloro, 2-chloropyridinyl) influence biological activity, particularly antiviral or anti-HIV effects?

Answer:

  • Chloro substituents : The 5,6-dichloro motif enhances lipophilicity and binding to viral targets (e.g., HIV reverse transcriptase allosteric sites). Bromo or chloro groups at the 2-position of benzimidazole improve selectivity by reducing cytotoxicity .
  • Heterocyclic moieties : The 2-chloro-3-pyridinyl group introduces π-stacking interactions with viral enzymes, as shown in SAR studies where analogues lacking this group exhibited reduced activity .
  • Mechanistic insights : Unlike ribosylated derivatives, non-nucleoside analogues may target viral entry or assembly, as evidenced by retained activity against drug-resistant HIV strains .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., HIV inhibition vs. cytotoxicity) during preclinical evaluation?

Answer:

  • Comparative assays : Test the compound against a panel of viruses (e.g., HCMV, HSV-1, HIV) and cell lines (e.g., MT-4 lymphocytes) to identify selectivity indices (SI = IC₅₀ cytotoxicity / EC₅₀ antiviral activity). A SI >10 indicates therapeutic potential .
  • Dose-response profiling : Use gradient concentrations (0.1–100 μM) to differentiate between off-target cytotoxicity and specific antiviral effects. For example, analogues with EC₅₀ < 10 μM and CC₅₀ > 50 μM are prioritized .
  • Mechanistic studies : Employ reverse transcriptase inhibition assays or time-of-addition experiments to pinpoint the viral lifecycle stage targeted .

Advanced: What challenges arise in achieving regioselectivity during benzimidazole ring formation, and how can they be mitigated?

Answer:

  • Regioselectivity issues : Unsubstituted benzimidazoles often form mixtures during cyclization. For 5,6-dichloro derivatives, pre-functionalization of the benzene ring (e.g., using 4,5-dichloro-1,2-phenylenediamine) ensures correct substitution .
  • Catalytic control : Use Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate cyclization and reduce byproducts .
  • Monitoring : Track reaction progress via TLC or HPLC. For example, intermediates like 3-benzylquinoxalin-2-ones can be reduced with Na₂S₂O₄ to yield regiochemically pure benzimidazoles .

Basic: What experimental parameters are critical in thermal stability studies using TGA/DTA?

Answer:

  • Heating rate : 10°C/min under nitrogen atmosphere to avoid oxidative decomposition .
  • Sample preparation : Homogeneous powder (particle size <50 μm) ensures consistent heat transfer.
  • Key metrics :
    • Onset temperature : Indicates initial decomposition (e.g., ~254°C for 5,6-dichloro analogues) .
    • Residual mass : Correlates with inorganic content (e.g., chlorides) post-decomposition .

Advanced: What computational or crystallographic methods validate the binding mode of this compound to viral targets?

Answer:

  • Molecular docking : Use software like MOE or AutoDock to model interactions with HIV reverse transcriptase (PDB ID: 1RTD). Focus on hydrophobic pockets accommodating chloro substituents .
  • X-ray crystallography : Co-crystallize the compound with target enzymes to resolve binding geometries. For example, benzimidazole derivatives often occupy the NNIBP (non-nucleoside inhibitor binding pocket) via halogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.